molecular formula C18H28N6O2 B2534130 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-46-3

3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2534130
M. Wt: 360.462
InChI Key: HXHDBVRNWDXVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Research has explored the synthesis and characterization of novel heterocyclic compounds, including those similar to the specified chemical structure, demonstrating the chemical reactivity and potential for creating new molecular entities with unique properties. These studies contribute to the development of new synthetic routes and the discovery of compounds with potential applications in medicinal chemistry and material science (Obreza & Urleb, 2003), (Ivanov et al., 2020).

Photocatalysis and Green Chemistry

  • A study demonstrated a visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers via oxidative cross-dehydrogenative coupling, employing a metal-free photocatalyst and air as a green oxidant. This method highlights the potential of using sunlight for chemical synthesis, emphasizing sustainability and environmental friendliness (Tan et al., 2022).

Molecular Design and Bioactive Molecules

  • The design of spin-labeled nucleosides incorporating N-tert-butylaminoxyl radicals showcases the application in molecular biology and biochemistry for studying nucleic acid dynamics and interactions. This research underscores the versatility of such compounds in designing tools for biological research (Aso et al., 2001).

Antiviral and Antitumor Activity

  • Synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines reveal their potential antitumor and antiviral activities. Such studies are pivotal for the discovery of new therapeutic agents, contributing to the advancement of pharmacology and medicinal chemistry (Ueda et al., 1987).

Safety And Hazards

The safety and hazards associated with triazines depend on their specific structure and functional groups. Some triazine-based compounds, such as certain herbicides, can be harmful if ingested or inhaled1.


Future Directions

The study of triazines is an active area of research, with new synthetic methods and applications being developed. For example, they are being investigated for use in pharmaceuticals, as well as in the production of polymers and resins2.


Please note that this information is general to triazines and may not apply to the specific compound you mentioned. For detailed information, further research or consultation with a chemist would be necessary.


properties

IUPAC Name

3-tert-butyl-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-7-9-22-15(25)13-14(21(6)17(22)26)19-16-23(13)11-12(18(3,4)5)20-24(16)10-8-2/h7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHDBVRNWDXVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610247

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